molecular formula C18H21ClN2O3S B15282588 1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine

1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine

Cat. No.: B15282588
M. Wt: 380.9 g/mol
InChI Key: LWDRMWTVJGPDCP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution of a chlorobenzene derivative with the piperazine core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties and used in research on serotonin receptors.

    4-[(4-Methoxy-3-methylphenyl)sulfonyl]piperazine: Studied for its potential therapeutic effects and chemical reactivity.

Uniqueness

1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its dual functional groups (chlorophenyl and methoxy-methylphenylsulfonyl) allow for diverse interactions and applications.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21ClN2O3S/c1-14-13-17(7-8-18(14)24-2)25(22,23)21-11-9-20(10-12-21)16-5-3-15(19)4-6-16/h3-8,13H,9-12H2,1-2H3

InChI Key

LWDRMWTVJGPDCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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